

Cinnoline hydrochloride basic properties and structure

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Compound of Interest

Compound Name: Cinnoline hydrochloride

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An In-depth Technical Guide to **Cinnoline Hydrochloride**: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, molecular structure, and synthesis of **cinnoline hydrochloride**. Cinnoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science due to their wide-ranging biological activities and applications in organic synthesis.^{[1][2][3]} This document serves as a core reference for professionals engaged in research and development involving this versatile chemical scaffold.

Basic Physicochemical Properties

Cinnoline hydrochloride is typically encountered as a white to off-white crystalline solid.^[1] It is soluble in water and other polar organic solvents, which facilitates its use in a variety of chemical reactions and biological assays.^[1] The hydrochloride salt form generally provides enhanced stability and solubility compared to the free base.^[4]

Table 1: Quantitative Physicochemical Data for **Cinnoline Hydrochloride**

Property	Value	Source(s)
Appearance	White to off-white crystalline solid	[1]
Molecular Formula	C ₈ H ₇ ClN ₂ (or C ₈ H ₆ N ₂ ·HCl)	[1][5]
Molecular Weight	166.61 g/mol	[5]
Melting Point	156-158 °C	[6]
Solubility	Soluble in water and polar organic solvents	[1]
pKa (of Cinnoline)	2.64	[7]

Molecular Structure and Identification

Cinnoline is an aromatic heterocyclic compound, structurally isomeric with other naphthyridines like quinoxaline and phthalazine.[6][7] The core structure consists of a benzene ring fused to a pyridazine ring. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms.

Caption: General representation of Cinnoline and Hydrochloric Acid.

Table 2: Structural and Identification Data

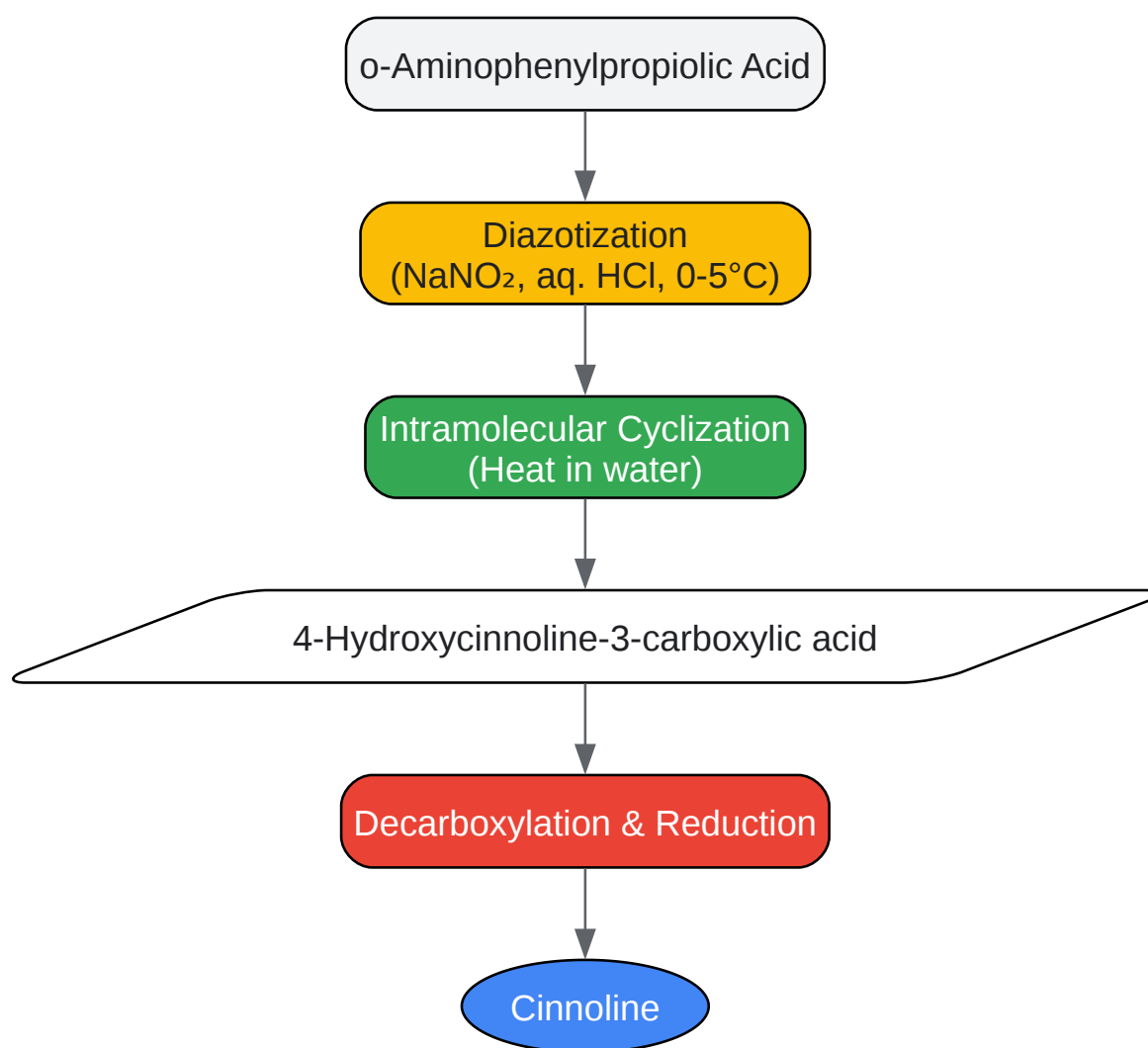
Identifier	Value	Source(s)
IUPAC Name	Cinnoline hydrochloride	[7][8]
CAS Number	5949-24-6	[1][5][6]
SMILES (Cinnoline)	<chem>n1cccc2ccccc12</chem>	[7]
InChI (Hydrochloride)	InChI=1/C8H6N2.ClH/c1-2-4-8-7(3-1)5-6-9-10-8;/h1-6H;1H	[1]

Synthesis and Experimental Protocols

The cinnoline ring system can be synthesized through several established organic reactions. The hydrochloride salt is often isolated directly from these syntheses or prepared by treating the cinnoline free base with hydrochloric acid.[7]

Richter Cinnoline Synthesis

One of the foundational methods for creating the cinnoline scaffold is the Richter synthesis, which involves the cyclization of a diazotized o-aminophenylpropionic acid derivative.[7][9]



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Caption: Workflow of the Richter Cinnoline Synthesis.

Experimental Protocol: Synthesis of 4-Hydroxycinnoline (Richter Intermediate)[9]

- **Diazotization:** A solution of o-aminophenylpropionic acid in dilute hydrochloric acid is prepared and cooled to a temperature range of 0–5 °C in an ice bath.
- **Nitrite Addition:** A pre-cooled aqueous solution of sodium nitrite is added dropwise to the acidic solution while maintaining the temperature below 5 °C to form the diazonium salt intermediate.
- **Cyclization:** The reaction mixture is then gently warmed. The diazonium salt undergoes an intramolecular nucleophilic attack by the acetylenic group, leading to cyclization and the formation of 4-hydroxycinnoline-3-carboxylic acid.
- **Isolation:** The product precipitates from the solution and can be isolated via filtration, washed with cold water, and dried. Further purification can be achieved through recrystallization.

Synthesis via Dehydrogenation

An alternative route involves the dehydrogenation of dihydrocinnoline. The resulting cinnoline can be readily converted to its hydrochloride salt.

Experimental Protocol: Synthesis of **Cinnoline Hydrochloride**^[7]

- **Preparation of Reagent:** Freshly precipitated mercuric oxide is prepared for use as the oxidizing agent.
- **Dehydrogenation:** Dihydrocinnoline is reacted with the freshly prepared mercuric oxide in a suitable solvent. The reaction mixture is heated to drive the dehydrogenation process, yielding cinnoline.
- **Isolation as Hydrochloride:** After the reaction is complete, the mixture is filtered to remove mercuric salts. The filtrate, containing the cinnoline free base, is then treated with hydrochloric acid. **Cinnoline hydrochloride** precipitates from the solution and is collected by filtration.

Biological Relevance and Applications

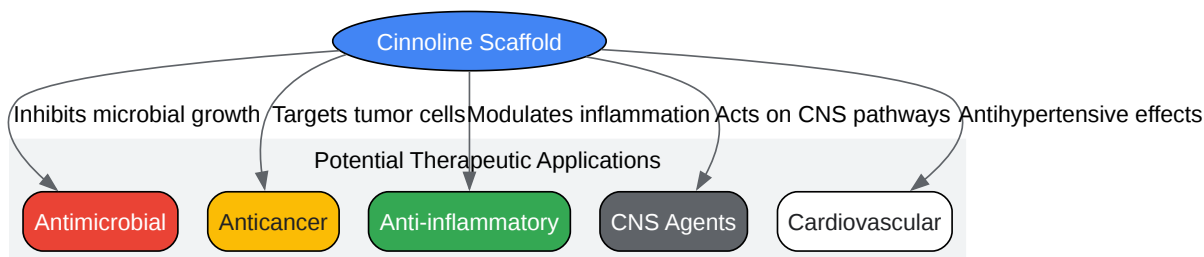
Cinnoline hydrochloride itself is primarily used as a precursor in organic synthesis, notably for creating fluorescent pyrrolopyridazine derivatives.^{[5][6]} However, the broader class of

cinnoline compounds exhibits a remarkable spectrum of biological activities, making the cinnoline scaffold a privileged structure in drug discovery.

Derivatives have been investigated for a wide range of pharmacological effects, including:

- Antimicrobial and Antifungal Activity[1][2][3]
- Antitumor and Anticancer Properties[1][2][10]
- Anti-inflammatory Effects[2][3]
- Antihypertensive and Antithrombotic Activity[2][3]
- Central Nervous System (CNS) Activity (e.g., antianxiety, antidepressant)[2]

The mechanism of action for these diverse activities involves interaction with various biological targets, such as protein kinases, topoisomerases, and other critical enzymes.[10][11]



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Caption: Diverse biological activities of the Cinnoline scaffold.

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